molecular formula C29H28N2O5 B2629628 ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate CAS No. 1114835-23-2

ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate

Cat. No.: B2629628
CAS No.: 1114835-23-2
M. Wt: 484.552
InChI Key: HKCISWSGQNCQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate is a quinoline-based small molecule characterized by a poly-substituted aromatic framework. Its structure includes:

  • 2-position: A 4-methoxyphenyl group, contributing electron-donating effects for enhanced solubility and π-π stacking interactions.
  • 6-position: An ethyl carboxylate ester, modulating lipophilicity and metabolic stability.

This compound’s design aligns with strategies for targeting protein-ligand interactions, particularly in enzyme inhibition or receptor modulation, though specific biological targets remain underexplored in available literature .

Properties

IUPAC Name

ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-2-(4-methoxyphenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-5-35-29(33)21-8-11-25-24(15-21)27(16-26(31-25)20-6-9-23(34-4)10-7-20)36-17-28(32)30-22-13-18(2)12-19(3)14-22/h6-16H,5,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCISWSGQNCQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents:

    Carbamoylation and Esterification: The final steps involve the carbamoylation of the quinoline core with 3,5-dimethylphenyl isocyanate and the esterification with ethyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: It is used in research to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • 2-Position Aryl Groups : The 4-methoxyphenyl group in the target compound enhances solubility compared to 4-chlorophenyl (e.g., ) but may reduce membrane permeability relative to hydrophobic substituents like trifluoromethyl (e.g., 10m in ).
  • 6-Position Esters : Ethyl carboxylate balances lipophilicity better than methyl (e.g., 6a) or free carboxylic acid derivatives (e.g., ), which may improve oral bioavailability.

Yield Comparison :

  • The target compound’s hypothetical yield is estimated at 70–85%, based on yields of 82–95% for analogous esters (e.g., 10n: 88.8% ; 6a: >90% ).

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H NMR confirms proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm), while 13^{13}C NMR identifies carbonyl carbons (carboxylate at ~165–170 ppm) .
  • FTIR : Detect carbamate C=O stretches (~1680–1720 cm1^{-1}) and quinoline ring vibrations .
  • X-ray crystallography : Resolves stereochemical ambiguities in the carbamoylmethoxy side chain .

How does the substitution pattern influence pharmacokinetic properties?

Advanced
The 3,5-dimethylphenyl carbamoyl group enhances lipophilicity (logP >3), improving membrane permeability but potentially reducing solubility. Strategies to balance PK properties:

  • Solubility assays : Measure in PBS and simulated gastric fluid; consider PEGylation or prodrug approaches for hydrophilic derivatives .
  • Metabolic stability : Use liver microsome assays to evaluate CYP450-mediated degradation. The methoxy groups may slow oxidation compared to hydroxyl analogs .

What storage conditions ensure compound stability?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carbamate group .
  • Purity monitoring : Perform HPLC (C18 column, acetonitrile/water gradient) every 6 months to detect degradation products .

What experimental approaches elucidate the mechanism of action?

Q. Advanced

  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells (RNA-seq, LC-MS/MS) .
  • Kinase profiling : Use broad-spectrum kinase inhibitor libraries to pinpoint targets .
  • siRNA knockdown : Silence candidate pathways (e.g., NF-κB) to confirm functional relevance .

How to assess purity and identify common synthetic impurities?

Q. Basic

  • Analytical methods : HPLC (≥95% purity; retention time ~12–14 min with C18 column) .
  • Common impurities : Unreacted ethyl 4-chloroquinoline intermediates (detected via LC-MS) or regioisomeric by-products (e.g., C-5 substituted quinolines) .

Which structural modifications enhance bioactivity in related quinolines?

Q. Advanced

  • Position 2 : Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., CF3_3) improves anticancer activity .
  • Position 6 : Ethyl carboxylate ester hydrolysis to free carboxylic acid enhances solubility but may reduce cell permeability .
  • Carbamoyl linker : Substituting with sulfonamide groups increases metabolic stability in vivo .

How to address discrepancies between in vitro and in vivo efficacy?

Q. Advanced

  • Bioavailability optimization : Nanoformulation (liposomes, PLGA nanoparticles) improves plasma half-life .
  • Metabolite profiling : Identify active metabolites via LC-HRMS; modify structures to block rapid clearance .
  • Dose-ranging studies : Use PK/PD modeling to correlate plasma concentrations with efficacy endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.